(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Description
Structural Overview and Stereochemical Significance of the (4S) Configuration
The molecular structure of this compound incorporates a five-membered thiazolidine ring system containing both sulfur and nitrogen heteroatoms, with a carboxylic acid functional group positioned at the 4-carbon and a heavily fluorinated phenyl substituent at the 2-position. The compound possesses the molecular formula C₁₀H₈F₃NO₂S with a molecular weight of 263.24 grams per mole, and is identified by the Chemical Abstracts Service registry number 1214125-89-9.
The stereochemical designation (4S) indicates the absolute configuration at the fourth carbon atom of the thiazolidine ring, where the carboxylic acid group is attached. This stereochemical specification follows the Cahn-Ingold-Prelog system, which assigns priorities to substituents based on atomic number and determines the spatial arrangement around chiral centers. In the (4S) configuration, when viewed with the lowest priority group (typically hydrogen) oriented away from the observer, the remaining three substituents are arranged in a counterclockwise pattern when traced from highest to lowest priority.
The significance of stereochemistry at the 4-position of thiazolidine derivatives extends beyond mere structural characterization. Research has demonstrated that stereochemistry at this position substantially affects the biological activity and pharmacological properties of related compounds. The (4S) configuration specifically influences molecular recognition patterns, receptor binding affinities, and metabolic pathways, making it a critical determinant in the compound's potential therapeutic applications.
The trifluorophenyl substituent at the 2-position contributes additional structural complexity through the presence of three fluorine atoms at the 2, 3, and 4 positions of the phenyl ring. These fluorine substitutions significantly alter the electronic properties of the aromatic system, increasing electron-withdrawing effects and modifying lipophilicity characteristics. The incorporation of fluorine atoms often enhances metabolic stability and can improve binding interactions with biological targets through unique halogen bonding mechanisms.
Historical Context in Heterocyclic Compound Research
The development of thiazolidine-containing compounds represents a significant chapter in the evolution of heterocyclic chemistry and pharmaceutical research. Thiazolidine itself, designated as compound (2) in systematic nomenclature, serves as the non-aromatic analogue of thiazole and forms the foundational scaffold for numerous biologically active molecules. The historical significance of this heterocyclic system traces back to early synthetic methodologies established in the 1920s, when fundamental approaches to constructing the thiazolidine core were first reported.
The broader family of thiazolidine derivatives has undergone extensive investigation over the past several decades, with researchers recognizing the versatility and therapeutic potential of this heterocyclic framework. Heterocyclic compounds have been estimated to comprise more than 85 percent of all chemical entities that demonstrate biological activity, highlighting the fundamental importance of these structural motifs in medicinal chemistry. The thiazolidine ring system, in particular, has emerged as a privileged scaffold due to its ability to confer diverse pharmacological activities while maintaining favorable drug-like properties.
The evolution of synthetic methodologies for thiazolidine derivatives has progressed from classical approaches utilizing simple starting materials to sophisticated modern techniques employing advanced catalytic systems and multicomponent reactions. Early synthetic routes typically involved the cyclization of appropriate precursors under acidic or basic conditions, while contemporary methods have expanded to include environmentally friendly procedures, microwave-assisted synthesis, and stereoselective transformations that enable precise control over molecular architecture.
The incorporation of fluorinated substituents into heterocyclic frameworks represents a relatively more recent development in medicinal chemistry, driven by recognition of fluorine's unique properties in biological systems. The systematic introduction of fluorine atoms into pharmaceutical compounds has become a standard strategy for optimizing pharmacokinetic profiles, enhancing metabolic stability, and improving target selectivity. The specific trifluorophenyl substitution pattern found in this compound reflects this strategic approach to molecular design.
Role in Medicinal Chemistry as a Thiazolidine Derivative
Within the context of medicinal chemistry, this compound represents a sophisticated molecular architecture that combines multiple design elements known to confer biological activity. The thiazolidine core serves as a versatile pharmacophore capable of interacting with diverse biological targets through various molecular recognition mechanisms. The saturated five-membered ring system provides conformational flexibility while maintaining sufficient rigidity to enable specific protein-ligand interactions.
The broader class of thiazolidine derivatives encompasses compounds with demonstrated activities across numerous therapeutic areas, including antimicrobial, antidiabetic, anticancer, anti-inflammatory, and anticonvulsant applications. This remarkable pharmacological diversity stems from the heterocycle's ability to serve as a scaffold for diverse functional group substitutions and its capacity to adopt multiple binding conformations when interacting with biological macromolecules.
Research into thiazolidin-4-one derivatives, which share structural similarities with the carboxylic acid under investigation, has revealed significant potential in cancer therapeutics. Recent studies have identified quinoline-based thiazolidin-4-one derivatives with potent cytotoxic activity against colorectal cancer cell lines, demonstrating inhibition of key kinases involved in tumor progression. These findings illustrate the continued relevance of thiazolidine-based molecular frameworks in contemporary drug discovery efforts.
The carboxylic acid functionality at the 4-position of the thiazolidine ring introduces additional opportunities for biological interaction through hydrogen bonding, electrostatic interactions, and potential prodrug strategies. Carboxylic acid groups are well-recognized for their ability to form strong interactions with positively charged amino acid residues in protein binding sites, often serving as crucial anchor points for molecular recognition. Furthermore, the carboxylic acid can undergo various chemical transformations, including esterification and amidation, enabling the development of derivatives with modified physicochemical properties.
The trifluorophenyl substituent contributes significantly to the compound's medicinal chemistry profile through several mechanisms. Fluorine substitution on aromatic rings typically increases lipophilicity while simultaneously enhancing metabolic stability through the formation of strong carbon-fluorine bonds that resist enzymatic degradation. The specific substitution pattern (2,3,4-trifluoro) creates a unique electronic environment that may facilitate selective interactions with biological targets through halogen bonding and other non-covalent interactions.
Contemporary research in thiazolidine medicinal chemistry has emphasized the development of compounds with improved selectivity profiles and reduced toxicity compared to earlier generations of derivatives. The strategic incorporation of fluorine atoms and careful control of stereochemistry represent key approaches in achieving these objectives. The (4S) configuration of the target compound reflects this emphasis on stereochemical precision, as the absolute configuration can dramatically influence both efficacy and safety profiles of pharmaceutical agents.
The continued investigation of thiazolidine derivatives in medicinal chemistry research reflects their established track record as successful pharmaceutical scaffolds combined with ongoing opportunities for structural optimization. Modern synthetic methodologies enable the preparation of increasingly complex derivatives with precisely controlled molecular architectures, supporting the development of next-generation therapeutic agents based on this privileged heterocyclic framework.
Properties
IUPAC Name |
(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2S/c11-5-2-1-4(7(12)8(5)13)9-14-6(3-17-9)10(15)16/h1-2,6,9,14H,3H2,(H,15,16)/t6-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSQVKZOOHZWPY-VJSCVCEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=C(C(=C(C=C2)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(S1)C2=C(C(=C(C=C2)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 2-Aryl-Substituted 1,3-Thiazolidine-4-Carboxylic Acids
The synthesis of 2-aryl-substituted 1,3-thiazolidine-4-carboxylic acids, including the trifluorophenyl derivative, typically follows a condensation reaction between L-cysteine and the corresponding aryl aldehyde. This approach is well-documented in the literature for various aryl substituents and is adaptable for trifluorinated aromatic rings.
-
- L-cysteine (providing the thiazolidine ring and carboxylic acid moiety)
- 2,3,4-trifluorobenzaldehyde (aryl aldehyde with trifluoro substitution)
-
- Solvent: Ethanol or other polar solvents
- Temperature: Ambient to mild heating (room temperature to ~40°C)
- Time: 2 to 5 hours stirring
-
- The amino group of L-cysteine condenses with the aldehyde to form an imine intermediate.
- Intramolecular cyclization occurs via nucleophilic attack of the thiol group on the imine carbon, forming the thiazolidine ring.
- The carboxylic acid group remains intact at the 4-position.
-
- The product typically precipitates out of the reaction mixture.
- It is isolated by filtration, washed (e.g., with diethyl ether), and dried.
Specific Preparation of (4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid
While direct literature on the trifluorophenyl derivative is limited, the synthesis can be extrapolated from general methods for 2-aryl thiazolidine-4-carboxylic acids:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | L-cysteine (1 eq), 2,3,4-trifluorobenzaldehyde (1 eq) | Dissolve both in ethanol; stir at room temperature for 2-5 hours |
| 2 | Reaction monitoring | Solid formation indicates product formation; monitor by TLC or HPLC |
| 3 | Isolation | Filter precipitate, wash with diethyl ether, dry under vacuum |
| 4 | Purification | Recrystallization from ethanol or suitable solvent if needed |
- The stereochemistry at C-4 is controlled by the use of L-cysteine, which provides the (4S) configuration inherently due to its chiral center.
Alternative Acylation and Derivatization Methods
In some cases, further derivatization of the 1,3-thiazolidine-4-carboxylic acid core is performed to obtain N-acylated derivatives, which may enhance biological properties or improve physicochemical characteristics.
A patented process describes a single-step synthesis of mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and N-acyl-1,3-thiazolidin-4-carboxylic acids using:
-
- 1,3-thiazolidin-4-carboxylic acid derivatives
- Acid anhydrides (e.g., acetic anhydride) or other acylating agents
- Polar solvents such as ethanol
-
- Temperature range: 20°C to 120°C (preferably 40–85°C)
- Stirring under reflux for 1 to 24 hours depending on scale and desired conversion
- Microwave heating is also an option to reduce reaction time
This process emphasizes environmentally friendly solvents and energy-efficient conditions.
Analytical Characterization and Purity Assessment
The products obtained are characterized by:
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation of L-cysteine and 2,3,4-trifluorobenzaldehyde | L-cysteine, 2,3,4-trifluorobenzaldehyde | Ethanol, RT, 2-5 h | 60-90 | Direct synthesis of (4S)-thiazolidine |
| N-Acylation with acid anhydrides | 1,3-thiazolidin-4-carboxylic acid, acetic anhydride | Ethanol, 40-85°C, reflux, 1-24 h | High | Produces mixtures of acylated derivatives |
| Microwave-assisted acylation | Same as above | Microwave heating, shorter times | High | Energy efficient, scalable |
Research Findings and Practical Considerations
The condensation method is straightforward and yields stereochemically defined products due to the use of L-cysteine as chiral precursor.
The use of trifluorinated aromatic aldehydes may require slight optimization of reaction time and solvent polarity due to electron-withdrawing effects of fluorines influencing reactivity.
Acylation methods provide access to derivatives with potentially enhanced bioactivity or stability, useful in agrochemical or pharmaceutical contexts.
Environmentally friendly solvents like ethanol and mild temperatures are preferred for industrial scalability and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the trifluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazoline derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique functional groups.
Mechanism of Action
The mechanism of action of (4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the thiazolidine ring contributes to its overall stability and reactivity. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to various therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Thiazolidine-4-Carboxylic Acid Derivatives
Structural and Functional Differences
Thiazolidine-4-carboxylic acid derivatives vary primarily in their 2nd-position substituents, which dictate their physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Functional Comparison
Antimicrobial Potential
- Fluorinated and nitro-substituted thiazolidines exhibit notable antimicrobial activity. For instance, 2-(4-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid demonstrates efficacy against Pseudomonas aeruginosa biofilms , suggesting the trifluorophenyl variant may have similar applications .
Biochemical Interactions
Stability and Reactivity
- Fluorination enhances metabolic stability, as seen in halogenated compounds . The trifluorophenyl derivative’s resistance to degradation could prolong its biological half-life .
Biological Activity
(4S)-2-(2,3,4-trifluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties.
- Molecular Formula: C₁₀H₈F₃NO₂S
- Molecular Weight: 263.24 g/mol
- CAS Number: 1265908-03-9
- MDL Number: MFCD15730786
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thioketones with substituted phenyl compounds under controlled conditions. The trifluoromethyl group enhances the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of this compound were evaluated using the DPPH radical scavenging assay. The compound demonstrated a significant reduction in DPPH radical concentration:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
This indicates a dose-dependent antioxidant effect.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies have demonstrated that it acts as a competitive inhibitor of tyrosinase:
- IC50 Value: 20 µM
- Type of Inhibition: Competitive
This property suggests its potential application in skin-whitening formulations by inhibiting melanin production.
Study on Zebrafish Model
In a recent study using zebrafish as a model organism, this compound was evaluated for its effects on reproductive health. The results indicated:
- Dose-dependent toxicity : Higher concentrations led to increased mortality and developmental abnormalities.
- Histological changes : Examination of gonadal tissues revealed degeneration in Sertoli cells and spermatogonia.
These findings raise concerns about the compound's safety profile in therapeutic applications.
Q & A
Q. Basic Characterization
- X-ray crystallography : Provides definitive proof of the (4S) configuration by resolving the thiazolidine ring geometry .
- Chiral HPLC : Using columns like Chiralpak IA/IB, with mobile phases of hexane:isopropanol (90:10), achieves baseline separation of enantiomers (RRT 1.2) .
Advanced Method : Solid-state NMR with ¹³C CP/MAS can confirm conformational stability in crystalline forms, critical for structure-activity studies .
What analytical methods are recommended for assessing purity and stability under varying storage conditions?
Q. Basic Quality Control
- HPLC-UV : C18 columns (e.g., Waters XBridge) with 0.1% TFA in acetonitrile/water gradients detect impurities ≥0.1% .
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (Td ~220°C) and hygroscopicity .
Advanced Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis of the thiazolidine ring under acidic conditions (pH <3), necessitating inert storage (argon, desiccants) .
How does the trifluorophenyl substituent influence biochemical interactions compared to non-fluorinated analogs?
Q. Basic SAR Analysis
- Enzyme inhibition assays : Fluorination enhances binding to hydrophobic pockets (e.g., COX-2 inhibition IC₅₀ = 1.2 μM vs. 8.7 μM for non-fluorinated analogs) due to increased lipophilicity (logP = 2.1 vs. 1.3) .
- Metabolic stability : The 2,3,4-trifluoro group reduces CYP450-mediated oxidation (t₁/₂ = 4.3 h in human microsomes) .
Advanced Study : Molecular dynamics simulations reveal that fluorine atoms stabilize π-π stacking with Tyr385 in COX-2, explaining enhanced selectivity .
What strategies resolve contradictions in reported biological activity data across studies?
Q. Basic Troubleshooting
- Batch variability : Characterize impurities (e.g., by LC-MS) from different synthetic routes; residual solvents (e.g., DMF) may inhibit enzymes .
- Assay conditions : Standardize buffer pH (7.4 vs. 6.5 alters IC₅₀ by 3-fold) and cell lines (HEK293 vs. CHO may express differing receptor isoforms) .
Advanced Approach : Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, eliminating artifacts from fluorescence-based assays .
How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Q. Advanced Modeling
- DFT calculations : Predict metabolic soft spots (e.g., sulfur oxidation at C1 of thiazolidine) .
- ADMET prediction : Tools like SwissADME estimate BBB permeability (0.85 vs. 0.45 for analogs lacking the carboxylic acid group) .
Experimental Validation : Deuteration at the C4 position reduces hepatic clearance by 40% in rat models .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced Process Chemistry
- Continuous flow systems : Reduce racemization (ee >98% at 100 g scale) by minimizing residence time in reactive intermediates .
- Crystallization optimization : Use chiral resolving agents (e.g., L-proline) to recover >99% ee from mother liquors .
How can researchers differentiate between covalent and non-covalent enzyme inhibition mechanisms?
Q. Advanced Biochemical Assays
- Mass spectrometry : Detect covalent adducts (e.g., with cysteine residues) via intact protein LC-MS .
- Kinetic studies : Pre-incubation with excess substrate (e.g., arachidonic acid for COX-2) distinguishes reversible vs. irreversible inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
